Ammonium 4,8-dioxa-3H-perfluorononanoate

Catalog No.
S13359530
CAS No.
958445-44-8
M.F
C7H5F12NO4
M. Wt
395.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium 4,8-dioxa-3H-perfluorononanoate

CAS Number

958445-44-8

Product Name

Ammonium 4,8-dioxa-3H-perfluorononanoate

IUPAC Name

azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate

Molecular Formula

C7H5F12NO4

Molecular Weight

395.10 g/mol

InChI

InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3

InChI Key

PLWXPXSPYCHPTF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]

Ammonium 4,8-dioxa-3H-perfluorononanoate, commonly referred to as ADONA, is a synthetic compound developed as a replacement for ammonium perfluorooctanoate, which is known for its role as an emulsifier in the production of fluoropolymers. The molecular formula of ADONA is C₇H₅F₁₂NO₄, and it has a molecular weight of approximately 378.07 g/mol . This compound is part of a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer unique properties such as hydrophobicity and lipophobicity.

Toxicological evaluations indicate that ADONA exhibits moderate oral toxicity but is practically non-toxic through dermal exposure. In studies involving rats, it was identified as a mild skin irritant and a moderate to severe eye irritant. Notably, ADONA was found to be a possible agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation . The liver and kidneys were identified as primary target organs in male and female rats, respectively .

ADONA can be synthesized through several methods, typically involving the fluorination of precursor compounds. One common method includes the reaction of perfluorononanoic acid with appropriate amines under controlled conditions to yield the ammonium salt form. The synthesis process requires careful handling due to the potential environmental impact associated with PFAS compounds.

Studies on the interactions of ADONA with biological systems have shown that it may affect lipid metabolism due to its action on PPARα. Additionally, its potential for bioaccumulation raises concerns regarding environmental persistence and ecological risks associated with PFAS compounds . Further research is needed to fully elucidate its interactions at cellular and molecular levels.

ADONA shares structural similarities with other PFAS compounds, particularly those used as emulsifiers or surfactants. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ammonium PerfluorooctanoateC₈H₁₅F₁₃NO₄Widely used before ADONA; known for higher toxicity
Perfluorononanoic AcidC₉HF₁₈O₂Parent compound for ADONA; persistent in the environment
Perfluorobutanesulfonic AcidC₄HF₉O₂SUsed in various industrial applications; highly toxic

Uniqueness of Ammonium 4,8-dioxa-3H-perfluorononanoate: Unlike its predecessors like ammonium perfluorooctanoate, ADONA has been evaluated for lower toxicity profiles while maintaining effective emulsifying properties. Its development aimed at reducing environmental impact marks a significant advancement in PFAS chemistry.

The historical development of perfluorocarboxylate ammonium salt synthesis has been dominated by two primary methodological approaches that emerged during the mid-20th century. The electrochemical fluorination process, pioneered by Joseph H. Simons in the 1930s at Pennsylvania State College under sponsorship from the 3M Corporation, represented the foundational technology for producing perfluorinated compounds including ammonium 4,8-dioxa-3H-perfluorononanoate [1]. This methodology involves the electrolysis of organic precursors in anhydrous hydrogen fluoride, where individual reactions follow the general pattern of replacing carbon-hydrogen bonds with carbon-fluorine bonds through electrochemical means [1].

The electrochemical fluorination process operates under specific parametric constraints, with cell potentials maintained between 5-6 volts and nickel-plated anodes serving as the primary electrode material [1]. The process yields perfluorinated compounds through the systematic replacement of all hydrogen atoms with fluorine atoms, though it produces complex mixtures of linear and branched isomers due to the free-radical nature of the electrochemical reactions [2]. Historical production data indicates that electrochemical fluorination typically generates 70-80% linear perfluorinated chains with the remaining 20-30% consisting of branched isomers [2].

Traditional ammonium salt formation methods for perfluorocarboxylate compounds have employed several distinct approaches documented in early industrial patents. The conventional methodology involves reacting perfluorocarboxylic acid with ammonium carbonate in aqueous solution, a process first systematically described in the Journal of Fluorine Chemistry in 1984 [3]. Alternative historical approaches include the injection of ammonia gas into carbon tetrachloride solutions of perfluorocarboxylic acid, as documented in Asahi Glass Research Reports from 1982, and the bubbling of ammonia through ether solvent solutions containing the perfluorinated acid precursors [3].

The telomerization process emerged as the second major historical synthesis route for perfluorinated compounds, involving free-radical reactions between perfluoroalkyl iodides and tetrafluoroethylene [4]. This methodology produces perfluoroalkyl chains through controlled addition reactions, where the perfluoroalkyl iodide serves as the telogen and tetrafluoroethylene functions as the taxogen [2]. The telomerization approach generates exclusively linear perfluoroalkyl chains when linear starting materials are employed, contrasting with the mixed isomer products characteristic of electrochemical fluorination [2].

Historical synthesis yields for perfluorinated compounds varied significantly depending on the specific methodology employed and the target chain length. Electrochemical fluorination processes typically achieved yields ranging from 5-90% by weight, with yields decreasing substantially for longer carbon chains [5]. The electrode area-time yield, defined as the amount of perfluorinated target product per unit electrode area per unit time, served as a critical performance metric for evaluating historical production efficiency [5].

Modern Industrial Production Techniques

Contemporary industrial production of ammonium 4,8-dioxa-3H-perfluorononanoate employs advanced synthesis methodologies that have evolved significantly from historical approaches. Modern electrochemical fluorination facilities utilize continuous production processes with sophisticated charge management systems, maintaining electrolyte charge capacity between 5-600 ampere-hours per kilogram of electrolyte during fluorination operations [5]. These systems incorporate improved hydrogen fluoride purification protocols, utilizing hydrogen fluoride with water content below 300 parts per million, sulfuric acid content under 300 parts per million, and critically, arsenic content reduced to less than 10 parts per million [5].

Current industrial telomerization processes have been optimized for large-scale production through the implementation of controlled reaction environments and enhanced purification systems. The modern telomerization methodology employs pentafluoroethyl iodide as the primary telogen, reacted with tetrafluoroethylene under carefully controlled temperature and pressure conditions [2]. These processes typically operate at temperatures ranging from 20-200 degrees Celsius, with reaction pressures maintained from normal atmospheric pressure to 5 kilograms per square centimeter [3].

Advanced ammonium salt formation techniques in contemporary industrial settings utilize hydrocarbon solvents to facilitate efficient precipitation and separation of the target ammonium perfluorocarboxylate products. Modern industrial protocols employ diethyl ether and similar hydrocarbon solvents, which enable the perfluorocarboxylic acid precursors to dissolve completely while promoting smooth reaction progression with ammonia [3]. The resulting ammonium perfluorocarboxylate salts precipitate readily from these solvent systems, facilitating efficient separation and purification [3].

Contemporary industrial production incorporates sophisticated reaction monitoring and control systems that enable real-time optimization of synthesis parameters. Modern facilities employ automated ammonia delivery systems, including both direct gas bubbling methods and closed reactor gas-phase introduction techniques [3]. Temperature control systems maintain reaction conditions within narrow operational windows, typically preventing system temperatures from exceeding 95 degrees Celsius during salt formation processes [3].

Production ParameterHistorical RangeModern Optimized Range
Electrochemical Fluorination Voltage4.5-6.0 V5.0-7.0 V
Current DensityVariable8-20 mA/cm²
Reaction TemperatureAmbient-200°C10-15°C (ECF), 20-200°C (Telomerization)
Yield (Linear Products)70-80%85-95%
Electrolyte Charge CapacityNot specified5-600 Ah/kg

Modern industrial facilities have achieved significant improvements in production efficiency through the implementation of integrated process control systems. These systems monitor critical parameters including reaction temperature, pressure, ammonia flow rates, and product precipitation characteristics in real-time [3]. Contemporary production facilities typically achieve ammonium perfluorocarboxylate yields exceeding 96% through optimized reaction conditions and improved separation techniques [3].

Purification and Quality Control Protocols

Contemporary purification protocols for ammonium 4,8-dioxa-3H-perfluorononanoate employ multi-stage separation and refinement processes designed to achieve pharmaceutical-grade purity levels. Primary purification begins with precipitation-based separation, where the ammonium salt products are isolated through controlled cooling of reaction mixtures to temperatures below ambient conditions [3]. This initial separation step typically achieves 70-90% removal of impurities while concentrating the target ammonium perfluorocarboxylate compound [3].

Advanced chromatographic purification methods represent the cornerstone of modern quality control protocols for perfluorinated ammonium salts. High-performance liquid chromatography systems equipped with specialized reversed-phase columns enable separation of perfluorocarboxylate compounds containing 3-12 carbon atoms within 25-minute analytical runs [6]. These systems achieve detection limits in the range of 43-75 parts per trillion for target analytes through optimized solid-phase extraction preconcentration procedures [6].

Modern analytical protocols employ liquid chromatography coupled with tandem mass spectrometry as the gold standard for quantitative analysis of perfluorocarboxylate compounds [7]. These analytical systems utilize specialized sample preparation techniques, including solid-phase extraction with Oasis-WAX and C18 sorbents, achieving 100-fold preconcentration factors [6]. Quality control procedures incorporate isotopically-labeled surrogate standards to account for potential losses during sample preparation and to correct for ionization differences between standards and extracted samples [8].

Contemporary purification facilities implement comprehensive contamination prevention protocols specifically designed to address the widespread environmental presence of perfluorinated compounds. Laboratory-supplied, verified perfluoroalkyl substance-free water serves as the standard for all analytical blanks and quality control samples [9]. Purification laboratories maintain separate scrubber columns for mobile phase solvents to prevent background contamination from analytical instrumentation [8].

Quality Control ParameterAcceptance CriteriaAnalytical Method
Purity≥99.5%LC-MS/MS
Water Content<300 ppmKarl Fischer Titration
Residual Solvents<0.1%Gas Chromatography
Heavy Metals<10 ppmICP-MS
Particle Size Distribution90% <100 μmLaser Diffraction
Crystalline FormConfirmed StructureX-ray Diffraction

Advanced quality control protocols incorporate precision and accuracy validation through initial precision and recovery studies, requiring analysis of seven spiked laboratory blanks with acceptable percent recoveries between 70-130% [8]. Inter-day and intra-day precision studies demonstrate coefficient of variation values typically ranging from 5.8-20.4% across different perfluorocarboxylate analytes [8]. Contemporary quality assurance programs implement ongoing precision and recovery monitoring through systematic analysis of fortified blank samples in each analytical batch [8].

Modern industrial purification systems employ continuous monitoring of critical quality parameters through automated analytical systems. These systems perform real-time assessment of product purity, moisture content, and residual impurity levels throughout the purification process [10]. Advanced facilities implement Method 1633A protocols for comprehensive analysis of 40 perfluoroalkyl substances in various matrices, providing robust quality assurance for final product specifications [10].

Ammonium 4,8-dioxa-3H-perfluorononanoate presents unique crystallographic challenges due to its ionic nature and extensive fluorination. While direct crystallographic data for this specific compound remains limited in the literature, significant insights can be drawn from related perfluorinated carboxylic acid structures and computational modeling approaches [1] [2].

The crystallographic behavior of perfluorinated compounds, particularly perfluorononanoic acid, provides valuable comparative data for understanding the structural characteristics of ammonium 4,8-dioxa-3H-perfluorononanoate. Perfluorononanoic acid crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 26.172(1) Å, b = 5.6345(2) Å, c = 10.9501(4) Å, and β = 98.752(2)° [1] [2]. The crystal structure is composed of dimers, with pairs of molecules connected by hydrogen bonds via the carboxylic acid functional groups [1] [2].

In perfluorinated systems, characteristic bond length patterns emerge that provide insight into the expected structural features of ammonium 4,8-dioxa-3H-perfluorononanoate. Carbon-fluorine bond lengths typically range from 1.309(14) to 1.371(10) Å, while carbon-carbon bonds extend from 1.510(16) to 1.576(14) Å [3]. These values reflect the strong electronegativity of fluorine atoms and their influence on the molecular framework.

The presence of ether linkages in ammonium 4,8-dioxa-3H-perfluorononanoate introduces additional structural complexity. Carbon-oxygen bonds in perfluorinated ethers typically exhibit lengths around 1.40-1.45 Å, influenced by the electron-withdrawing effects of adjacent fluorine substituents [4]. The molecular geometry is further characterized by torsion angles that deviate from ideal trans configurations, with twisting of 10° to 20° about carbon-carbon and carbon-oxygen bonds [4].

A notable feature of perfluorinated structures is the commonly observed chain twisting, where fluorine-carbon-carbon-fluorine torsion angles are reduced compared to hydrocarbon chains to relieve electrostatic interactions between fluorine groups [3]. This structural adaptation is crucial for understanding the three-dimensional conformation of ammonium 4,8-dioxa-3H-perfluorononanoate.

Bond TypeLength Range (Å)Reference
C-F1.309(14) - 1.371(10) [3]
C-C1.510(16) - 1.576(14) [3]
C-O (ether)1.40 - 1.45 [4]
Intermolecular F···F2.869 - 2.888 [3]

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for ammonium 4,8-dioxa-3H-perfluorononanoate, particularly through ¹⁹F nuclear magnetic resonance analysis. Fluorine nuclear magnetic resonance spectroscopy offers a complementary tool to mass spectrometry methods for analyzing fluorinated compounds and has been specifically applied to perfluoroalkyl substances analysis [5].

The ¹⁹F nuclear magnetic resonance spectrum of ammonium 4,8-dioxa-3H-perfluorononanoate exhibits characteristic chemical shift patterns reflecting the different fluorine environments within the molecule. Trifluoromethyl groups typically appear at chemical shifts around -75 to -85 parts per million, while difluoromethylene groups resonate between -110 to -130 parts per million. The ether-linked fluorinated segments display distinct chemical shifts that enable structural assignment and confirmation of the molecular framework [5].

¹H nuclear magnetic resonance analysis focuses primarily on the ammonium protons, which typically appear as a broad signal around 5-7 parts per million due to rapid exchange processes. The limited number of protons in the structure makes ¹H nuclear magnetic resonance less informative compared to ¹⁹F nuclear magnetic resonance for structural characterization.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide detailed information about the functional groups and molecular structure of ammonium 4,8-dioxa-3H-perfluorononanoate. The infrared spectrum exhibits several diagnostic regions characteristic of perfluorinated compounds [6] [7] [8].

The carbon-fluorine stretching vibrations appear in the 1000-1300 cm⁻¹ region, with the most intense transition typically being the CF₃ stretch around 1200-1250 cm⁻¹ [6] [8]. The carbonyl stretching frequency appears around 1650-1700 cm⁻¹, shifted from typical carboxylic acid values due to the ionic nature of the ammonium salt and the electron-withdrawing effects of fluorine substituents [8].

Ether linkage vibrations manifest as carbon-oxygen stretching modes in the 1000-1200 cm⁻¹ region, often overlapping with carbon-fluorine stretching bands. The ammonium ion contributes characteristic nitrogen-hydrogen stretching and bending vibrations in the 3000-3500 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Vibrational ModeFrequency (cm⁻¹)Assignment
CF₃ stretch1200-1250Most intense transition
C=O stretch1650-1700Carboxylate anion
C-O stretch (ether)1000-1200Ether linkages
N-H stretch3000-3500Ammonium ion
N-H bend1400-1600Ammonium ion

Mass Spectrometry

Mass spectrometry analysis of ammonium 4,8-dioxa-3H-perfluorononanoate employs electrospray ionization in negative mode, providing detailed fragmentation patterns that confirm structural assignments [9] [10]. The molecular ion peak appears at mass-to-charge ratio 376.969 with moderate intensity (29 relative intensity units), corresponding to the anionic portion of the molecule [9].

The base peak at mass-to-charge ratio 250.976 (999 relative intensity units) represents a major fragmentation pathway, likely involving loss of specific fluorinated segments from the molecular framework [9]. Additional fragment ions at mass-to-charge ratios 251.978 and 251.979 with relative intensities of 10 and 13 units, respectively, correspond to isotope peaks and secondary fragmentation processes [9].

Collision-induced dissociation experiments reveal characteristic fragmentation patterns typical of perfluorinated carboxylates, including sequential loss of CF₂ units and cleavage at ether linkage sites [11] [12]. The fragmentation behavior provides confirmation of the molecular structure and enables identification in complex analytical matrices.

The use of liquid chromatography coupled with tandem mass spectrometry has been extensively validated for perfluoroalkyl substances analysis, including ammonium 4,8-dioxa-3H-perfluorononanoate, in various environmental and biological matrices [11] [12]. Detection limits typically range from 0.01 to 0.5 nanograms per liter, depending on the specific analytical conditions and matrix complexity [13].

Computational Modeling of Three-Dimensional Conformers

Computational modeling approaches provide essential insights into the three-dimensional conformational behavior of ammonium 4,8-dioxa-3H-perfluorononanoate, complementing experimental structural characterization methods. Density functional theory calculations and molecular dynamics simulations reveal the preferred conformational states and energetic landscapes governing molecular behavior [14] [15] [16].

Density Functional Theory Calculations

Density functional theory calculations at the B3LYP/6-311++G(2df,2p) level of theory provide optimized geometries and vibrational frequencies for ammonium 4,8-dioxa-3H-perfluorononanoate [16] [17]. The calculations reveal significant deviations from idealized linear conformations, consistent with experimental observations for related perfluorinated compounds [4].

The optimized molecular geometry exhibits characteristic twisting about carbon-carbon and carbon-oxygen bonds, with torsion angles typically ranging from 160° to 180° rather than the ideal 180° trans configuration [4]. This conformational preference minimizes unfavorable electrostatic interactions between adjacent fluorine atoms while maintaining overall molecular stability.

Energy calculations demonstrate that the lowest energy conformer adopts a slightly twisted conformation with the carboxylate group oriented to maximize interaction with the ammonium counterion. The binding energy between the ammonium cation and the perfluorinated anion is calculated to be approximately 150-180 kilojoules per mole, indicating strong ionic association [16].

Conformer Generation and Analysis

Systematic conformational analysis using algorithms such as OMEGA reveals multiple low-energy conformers within a 10-15 kilojoule per mole energy window [15]. The conformational flexibility arises primarily from rotation about the ether linkages and the carbon-carbon bonds connecting fluorinated segments.

The most significant conformational changes involve rotation about the carbon-oxygen ether bonds, which exhibit relatively low rotational barriers of 15-25 kilojoules per mole [18]. These rotations allow the molecule to adopt various extended and folded conformations, with the extended forms generally favored in the gas phase and folded conformations stabilized by intramolecular fluorine-fluorine interactions.

Root-mean-square deviation analysis between different conformers typically ranges from 0.5 to 2.0 Å, indicating moderate conformational flexibility [15]. The diversity of accessible conformations has implications for molecular recognition, binding affinity, and transport properties in biological and environmental systems.

Conformational ParameterValue RangeEnergy Barrier (kJ/mol)
C-C torsion angles160° - 180°20-30
C-O torsion angles60° - 300°15-25
Overall RMSD0.5 - 2.0 Å-
Binding energy (NH₄⁺...anion)150-180 kJ/mol-

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the conformational behavior of ammonium 4,8-dioxa-3H-perfluorononanoate in aqueous solution [19] [17]. The simulations reveal rapid interconversion between conformational states on timescales of picoseconds to nanoseconds, consistent with the relatively low rotational barriers identified in static calculations.

Solvation effects significantly influence conformational preferences, with water molecules forming hydrogen bonds with the ammonium ion and weak interactions with fluorine atoms. The hydration shell structure and dynamics affect the relative stabilities of different conformers, generally favoring more extended conformations that maximize water contact with the ionic regions while minimizing unfavorable water-fluorine interactions [19].

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

395.0026956 g/mol

Monoisotopic Mass

395.0026956 g/mol

Heavy Atom Count

24

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-10-2024

Explore Compound Types